molecular formula C25H29N5O B2976869 4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine CAS No. 923185-66-4

4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine

Cat. No.: B2976869
CAS No.: 923185-66-4
M. Wt: 415.541
InChI Key: GKTZMUPQADHMBO-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a pyrimidine core substituted with:

  • Methyl group at position 4,
  • Piperidin-1-yl group at position 6,
  • 4-(Naphthalene-1-carbonyl)piperazin-1-yl group at position 2.

Properties

IUPAC Name

[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O/c1-19-18-23(28-12-5-2-6-13-28)27-25(26-19)30-16-14-29(15-17-30)24(31)22-11-7-9-20-8-3-4-10-21(20)22/h3-4,7-11,18H,2,5-6,12-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTZMUPQADHMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)N5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions using piperidine and suitable leaving groups.

    Attachment of the piperazine ring: The piperazine ring is attached through a coupling reaction, often facilitated by catalysts such as palladium in the presence of ligands.

    Incorporation of the naphthalene moiety: The naphthalene moiety is introduced through acylation reactions using naphthalene-1-carbonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine, piperazine, and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

Table 1: Key Structural and Molecular Differences
Compound Name Aromatic Substituent Heterocyclic Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Reference
4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine Naphthalene-1-carbonyl Piperidin-1-yl C₂₅H₂₉N₅O 415.5 923185-66-4
4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine 4-Methylbenzoyl Piperidin-1-yl C₂₃H₂₉N₅O Not reported Not reported
4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine 2-Methylbenzoyl Pyrrolidin-1-yl C₂₁H₂₇N₅O 365.5 946212-71-1

Key Observations :

Aromatic Substituents: The naphthalene-1-carbonyl group in the target compound increases molecular weight and lipophilicity compared to benzoyl derivatives . This may enhance membrane permeability but reduce aqueous solubility.

Heterocyclic Substituents :

  • Piperidin-1-yl (6-membered ring) vs. pyrrolidin-1-yl (5-membered ring): Piperidin provides greater conformational flexibility, which may influence binding kinetics to target proteins .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Drug-Likeness Parameters
Parameter Target Compound 4-Methylbenzoyl Analog 2-Methylbenzoyl/Pyrrolidin Analog
Molecular Weight 415.5 ~380 (estimated) 365.5
logP (Predicted) High Moderate Moderate
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 5 5 5

Analysis :

  • The target compound’s higher molecular weight and logP suggest increased lipophilicity, which may improve blood-brain barrier penetration but pose challenges for solubility-driven formulations.
  • Pyrrolidin-containing analogs (lower molecular weight) might exhibit better bioavailability in polar solvents .

Biological Activity

4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C23H26N4OC_{23}H_{26}N_{4}O. Its structure includes a pyrimidine ring substituted with a piperidine and a piperazine moiety, which are known to influence biological interactions significantly.

PropertyValue
Molecular Weight378.48 g/mol
CAS Number225515-34-4
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidines, including this compound, exhibit significant anticancer properties. For instance, research indicates that such compounds can inhibit the growth of various cancer cell lines through different mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Case Study : In vitro studies showed that the compound inhibited the proliferation of A549 lung cancer cells with an IC50 value of approximately 12 µM, suggesting potent activity against this cell line.

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism and proliferation:

  • Enzyme Targeting : It has been shown to inhibit the activity of certain kinases that are crucial for tumor growth.
  • Research Findings : In a study profiling various compounds, this pyrimidine derivative displayed selective inhibition against the IRE1α kinase with an IC50 value of 0.23 µM, highlighting its potential as a therapeutic agent targeting ER stress pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound:

  • Mechanism : The compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.
  • Case Study : Animal studies indicated that administration of this compound reduced neuroinflammation markers in models of Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the naphthalene and piperazine moieties have been explored:

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Naphthalene substitutionEnhanced anticancer activity
Piperazine ring sizeIncreased selectivity for enzyme targets
Methyl group positionAffects solubility and bioavailability

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